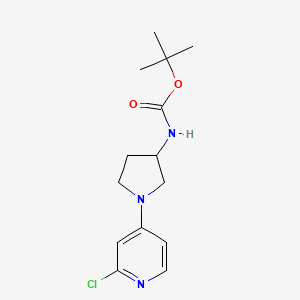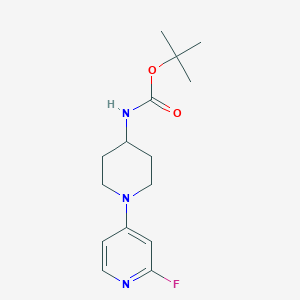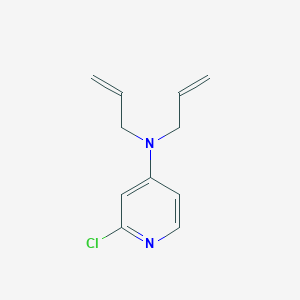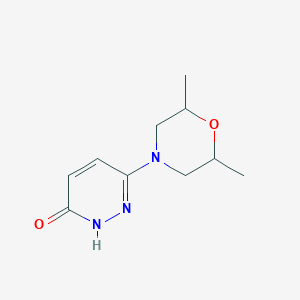
4-(1-Bromo-2-fluoropropan-2-yl)pyridine
Descripción general
Descripción
4-(1-Bromo-2-fluoropropan-2-yl)pyridine (4-BFPP) is a heterocyclic compound containing both a bromine atom and a fluorine atom. It is a versatile building block for the synthesis of a number of compounds, which can be used in a variety of applications. 4-BFPP is a valuable synthetic intermediate for the synthesis of pharmaceuticals, agrochemicals, and other compounds with potential applications in the field of medicine and chemistry.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
4-(1-Bromo-2-fluoropropan-2-yl)pyridine: is a valuable intermediate in pharmaceutical research. Its incorporation into drug molecules can enhance the pharmacokinetic properties due to the presence of fluorine, which often increases bioavailability and metabolic stability . The bromine atom allows for further functionalization through cross-coupling reactions, making it a versatile building block for the synthesis of various therapeutic agents.
Agricultural Chemistry
In the field of agricultural chemistry, this compound can be used to develop novel pesticides and herbicides. The fluorine atom in the pyridine ring can contribute to the creation of compounds with improved activity and selectivity against pests and weeds, potentially leading to more efficient crop protection strategies .
Material Science
The unique structure of 4-(1-Bromo-2-fluoropropan-2-yl)pyridine makes it a candidate for the synthesis of advanced materials. Its incorporation into polymers and coatings can impart desirable properties such as resistance to degradation, thermal stability, and improved mechanical strength .
Catalysis
This compound can serve as a ligand in catalytic systems due to its pyridine moiety. It can coordinate to metal centers, facilitating various catalytic processes including cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Imaging Agents
The fluorine atom present in 4-(1-Bromo-2-fluoropropan-2-yl)pyridine is of particular interest in the development of imaging agents. Fluorine-18, a radioactive isotope, is used in positron emission tomography (PET) scans, and this compound could be a precursor for the synthesis of F-18 labeled compounds used in medical diagnostics .
Fluorine Chemistry Research
As a fluorinated compound, 4-(1-Bromo-2-fluoropropan-2-yl)pyridine is significant in the study of fluorine chemistry. Researchers can explore its reactivity and interaction with different substrates, contributing to the broader understanding of C-F bond formation and cleavage mechanisms .
Propiedades
IUPAC Name |
4-(1-bromo-2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(10,6-9)7-2-4-11-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFFDUGNXCSGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromo-2-fluoropropan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480120.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1480122.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480123.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480126.png)
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1480128.png)





![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)